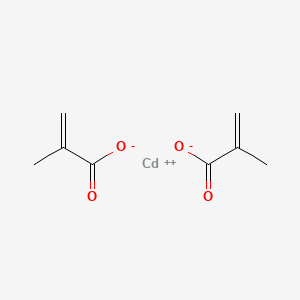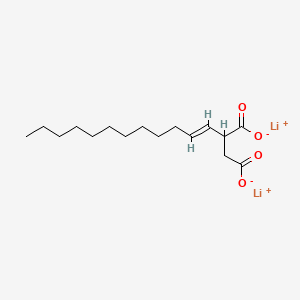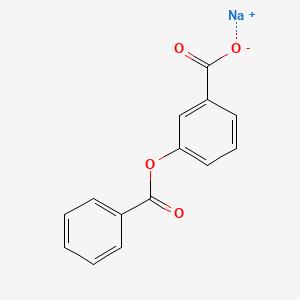
4-(2-(2-Thienyl)vinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Thienyl)vinyl)quinoline is a heterocyclic organic compound that contains both a quinoline and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Thienyl)vinyl)quinoline typically involves the use of α,β-unsaturated aldehydes as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(2-Thienyl)vinyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and thiophene compounds.
Aplicaciones Científicas De Investigación
4-(2-(2-Thienyl)vinyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Thienyl)vinyl)quinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and thiophene moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Thienyl)quinoline
- 4-(2-Thienyl)thiazole
- 4-(2-Thienyl)quinolinecarboxylic acid
Uniqueness
4-(2-(2-Thienyl)vinyl)quinoline is unique due to the presence of both a quinoline and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and therapeutic agents .
Propiedades
Número CAS |
1586-52-3 |
|---|---|
Fórmula molecular |
C15H11NS |
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
4-[(E)-2-thiophen-2-ylethenyl]quinoline |
InChI |
InChI=1S/C15H11NS/c1-2-6-15-14(5-1)12(9-10-16-15)7-8-13-4-3-11-17-13/h1-11H/b8-7+ |
Clave InChI |
YKAFOBODZFZHQY-BQYQJAHWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=CS3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


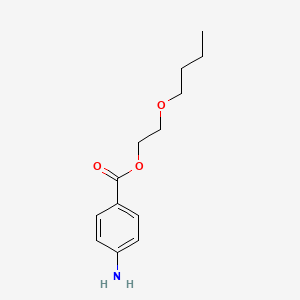

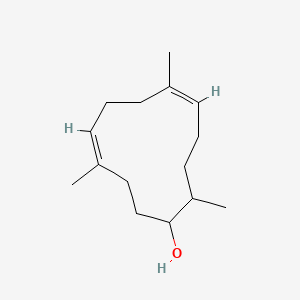
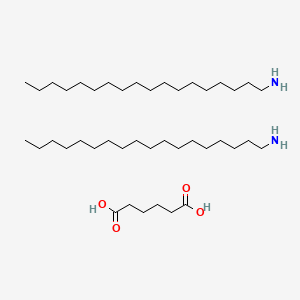
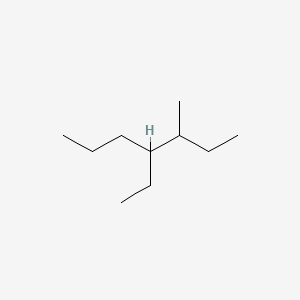
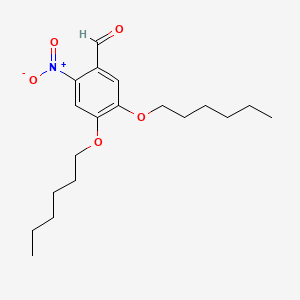
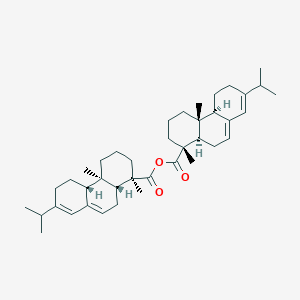
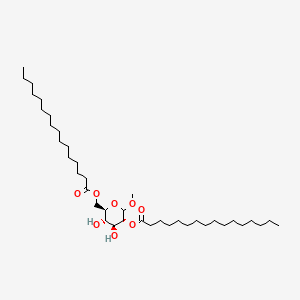
![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)
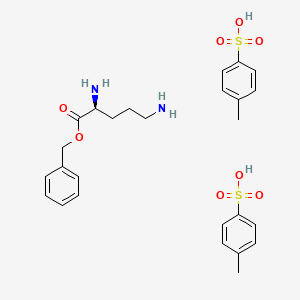
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
